molecular formula C5HBrClFO2S B13484174 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid

4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid

Cat. No.: B13484174
M. Wt: 259.48 g/mol
InChI Key: VCVZYQTYRSETJE-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid (CAS 2415938-83-7) is a high-value, multi-halogenated thiophene derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular formula is C5HBrClFO2S, with a molecular weight of 259.48 g/mol . This compound features a carboxylic acid functional group on the thiophene ring, which is a common pharmacophore found in active pharmaceutical ingredients and can interact with biological targets through hydrogen bonding and ionic interactions . The strategic placement of bromo, chloro, and fluoro substituents on the thiophene core makes this compound an ideal precursor for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the rapid exploration of chemical space in drug discovery programs . Thiophene carboxylic acids are recognized as privileged scaffolds in drug discovery, with research identifying them as potent inhibitors of enzymes like D-amino acid oxidase (DAO), a target for cognitive disorders . Furthermore, closely related analogues, such as 4-bromo-5-chlorothiophene-2-sulfonamide, have been identified as potent inhibitors of Insulin-Regulated Aminopeptidase (IRAP), with IC50 values in the low micromolar range, establishing the thiophene core as a valuable template for developing cognitive enhancers . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5HBrClFO2S

Molecular Weight

259.48 g/mol

IUPAC Name

4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid

InChI

InChI=1S/C5HBrClFO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h(H,9,10)

InChI Key

VCVZYQTYRSETJE-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=C1Br)Cl)C(=O)O)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • 5-Chlorothiophene-2-carboxylic acid is a common starting point. It can be synthesized by several methods:
    • Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride followed by hydrolysis.
    • Grignard reaction of 5-chloro-2-bromothiophene with magnesium, followed by carbonation with carbon dioxide and acid work-up.
    • Oxidation of 5-chloro-2-acetylthiophene using sodium chlorite and potassium dihydrogen phosphate.

These methods yield 5-chlorothiophene-2-carboxylic acid with high purity (up to 98.8%) and good yield.

Bromination at the 4-Position

  • Electrophilic bromination of thiophene derivatives is usually performed using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids like aluminum(III) chloride.
  • A selective bromination method involves treating ethyl 5-alkylthiophene-2-carboxylates with bromine in dichloromethane at 0–5 °C, yielding ethyl 5-alkyl-4-bromothiophene-2-carboxylates with excellent regioselectivity and yield.
  • The brominated ester can then be hydrolyzed (saponified) to the corresponding carboxylic acid.

One-Pot Halogenation Using Sodium Dithionite and Brominating Agents

  • A patent describes a one-step bromination method for 4,5-dibromo-3-chlorothiophene-2-carboxylic acid using sodium dithionite and a brominating reagent in an organic solvent, followed by temperature-controlled reaction and purification steps.
  • This method improves reaction time and yield, reduces costs, and can be adapted for similar halogenated thiophene carboxylic acids.
  • Although this patent focuses on dibromo derivatives, the methodology can be modified for the target compound by incorporating fluorine substituents in the starting material.

Detailed Reaction Scheme Example

Step Reagents & Conditions Product Notes
1 5-Chloro-2-bromothiophene + Mg, CO2, acid 5-Chlorothiophene-2-carboxylic acid Grignard carbonation method
2 Ethylation (esterification) Ethyl 5-chlorothiophene-2-carboxylate For better control in bromination
3 Bromination with Br2/AlCl3 at 0-5 °C Ethyl 5-chloro-4-bromothiophene-2-carboxylate Selective bromination at 4-position
4 Hydrolysis (NaOH, H2O) 4-Bromo-5-chlorothiophene-2-carboxylic acid Saponification of ester
5 Introduction of 3-fluoro substituent (via fluorinated precursor or halogen exchange) 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid Fluorination step

Analytical and Purification Techniques

Research Findings and Optimization

  • Studies indicate that halogen substituents on the thiophene ring significantly influence biological activity and reactivity.
  • The use of sodium dithionite in bromination improves yield and reduces reaction time compared to traditional methods.
  • Direct bromination of esters rather than acids often results in better regioselectivity and higher yields.
  • The presence of fluorine requires careful selection of reaction conditions to avoid dehalogenation or side reactions.

Summary Table of Preparation Methods

Methodology Starting Material Key Reagents & Conditions Yield & Purity Advantages Reference
Grignard carbonation 5-Chloro-2-bromothiophene Mg, CO2, acid work-up Up to 98.8% purity High purity, scalable
Electrophilic bromination Ethyl 5-alkylthiophene-2-carboxylates Br2, AlCl3, 0-5 °C Excellent yield Selective bromination
One-step bromination with dithionite 3-Chlorothiophene-2-carboxylic acid Sodium dithionite, brominating reagent, heat Improved yield & time Cost-effective, one-step reaction
Fluorination via precursor Fluorinated thiophene derivatives Halogen exchange or fluorinating agents Moderate to good Maintains fluorine integrity

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the thiophene ring .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid involves its interaction with molecular targets through its halogen atoms and carboxylic acid group. These functional groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Electronic Effects

(a) Substituent Position and Type
  • 4-Bromo-5-chlorothiophene-2-carboxylic acid (CAS 60729-37-5; C₅H₂BrClO₂S; MW 241.49): Differs by the absence of fluorine at position 3.
  • 3-Bromo-5-chlorothiophene-2-carboxylic acid (CAS 60729-38-6; similarity score 0.82):
    Bromine and chlorine are swapped in positions 3 and 4. This inversion alters steric hindrance and electronic distribution, likely affecting regioselectivity in cross-coupling reactions .

  • 4-Bromo-2-thiophenecarboxylic acid (CAS 16694-18-1; similarity score 0.91):
    Lacks both chlorine and fluorine substituents. The simpler structure increases lipophilicity but reduces polarity, impacting solubility in aqueous systems .

(b) Functional Group Additions
  • 4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid (CID 54593565; C₅H₂BrClO₄S₂; MW 306.52):
    Incorporates a chlorosulfonyl group at position 5. This strongly electron-withdrawing group enhances electrophilicity, making the compound more reactive toward nucleophiles compared to the target molecule .

  • 4-Bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid (C₇H₅BrO₅S; MW 289.13):
    Features a carboxymethoxy group at position 3, introducing additional oxygen atoms. This modification significantly increases water solubility and hydrogen-bonding capacity .

Physical and Chemical Properties

Compound Name Molecular Formula MW Key Substituents Solubility (Predicted) Reactivity Highlights
Target Compound C₅HBrClFO₂S 259.48 Br (C4), Cl (C5), F (C3) Moderate in polar solvents High electrophilicity at C2 and C5
4-Bromo-5-chlorothiophene-2-carboxylic acid C₅H₂BrClO₂S 241.49 Br (C4), Cl (C5) Low in water Susceptible to SNAr at C5
4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid C₅H₂BrClO₄S₂ 306.52 Br (C4), Cl-SO₂ (C5) High in DMSO Reactive toward amines and alcohols
5-(3-Bromophenyl)thiophene-2-carboxylic acid C₁₁H₇BrO₂S 283.14 Br-phenyl (C5) Low in water Enhanced π-π stacking interactions

Pharmacological and Industrial Relevance

  • Drug Development: Fluorine in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs . For example, 5-(3-bromophenyl)thiophene-2-carboxylic acid () is explored as a kinase inhibitor, but its lack of multiple halogens limits its binding specificity.
  • Material Science: Halogenated thiophenes are key in organic electronics. The target compound’s trifunctional halogenation improves charge transport properties relative to mono-halogenated derivatives like 4-Bromo-2-thiophenecarboxylic acid .

Biological Activity

4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid (CAS No. 2415938-83-7) is a fluorinated thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with bromine, chlorine, and fluorine atoms, along with a carboxylic acid functional group. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

Structural Formula

C6H3BrClFO2S\text{C}_6\text{H}_3\text{BrClF}\text{O}_2\text{S}

Key Properties

PropertyValue
Molecular Weight227.51 g/mol
Melting PointNot specified
SolubilitySoluble in polar solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents are believed to enhance binding affinity and selectivity towards molecular targets, which can modulate various biochemical pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated compounds can inhibit glycinamide ribonucleotide formyltransferase, a critical enzyme in purine biosynthesis, leading to antiproliferative effects in cancer cells .

Anticancer Activity

A significant area of research focuses on the compound's potential as an anticancer agent. In vitro studies have demonstrated that fluorinated thiophene derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism often involves the disruption of metabolic processes essential for tumor growth.

Case Study: Antitumor Efficacy

In a study involving xenograft models, compounds structurally related to this compound exhibited notable antitumor efficacy. The results indicated a decrease in tumor volume correlated with increased concentrations of the compound .

Antimicrobial Activity

Emerging data suggest that this compound may also possess antimicrobial properties. Preliminary screening against various bacterial strains has shown promising results, indicating potential applications in treating infections.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is crucial to compare it with structurally similar compounds.

CompoundIC50 (µM)Activity Type
This compoundNot specifiedAnticancer
4-Fluoro-thiophene-2-carboxylic acid10Antimicrobial
5-Chloro-thiophene-2-carboxylic acid15Enzyme inhibition

The comparative data highlight the enhanced potency of the bromine and chlorine substitutions on the thiophene ring, which may contribute to its superior biological activity compared to other derivatives.

Q & A

Q. How can researchers validate contradictory spectral data reported in literature?

  • Methodology : Reproduce experiments using standardized conditions (e.g., DMSO-d₆ for NMR) and cross-reference with PubChem or ECHA databases (CAS 113589-56-3) .

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